molecular formula C16H13N3O3 B2684729 2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 2034511-77-6

2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B2684729
CAS No.: 2034511-77-6
M. Wt: 295.298
InChI Key: WBRVYSPXIMIVBO-UHFFFAOYSA-N
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Description

2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide is a coumarin-based derivative characterized by a pyrimidine-5-yl ethyl group attached via an amide bond at the 3-position of the coumarin scaffold. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .

Synthesis:
The compound is synthesized through amidation of 2-oxo-2H-chromene-3-carboxylic acid derivatives with 2-(pyrimidin-5-yl)ethylamine. Similar methodologies are employed for related coumarin carboxamides, as seen in the synthesis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, where ethyl 2-oxo-2H-chromene-3-carboxylate is reacted with substituted amines under coupling conditions .

Properties

IUPAC Name

2-oxo-N-(2-pyrimidin-5-ylethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-15(19-6-5-11-8-17-10-18-9-11)13-7-12-3-1-2-4-14(12)22-16(13)21/h1-4,7-10H,5-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRVYSPXIMIVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving salicylaldehyde and an appropriate β-keto ester under acidic conditions.

    Introduction of the Pyrimidine Moiety: The pyrimidine moiety can be introduced through a nucleophilic substitution reaction using a pyrimidine derivative and an appropriate leaving group.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the chromene-pyrimidine intermediate and an amine source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anti-cancer agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and inferred properties of 2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide and related compounds:

Compound Name Core Structure Substituents Key Features Reference
This compound Coumarin Pyrimidin-5-yl ethyl amide Polar pyrimidine enhances solubility and target specificity (e.g., kinase inhibition)
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Coumarin 4-Methoxyphenethyl amide Methoxy group increases lipophilicity, potentially improving membrane permeability
5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide Chromenopyridine Phenyl, trifluoromethyl Trifluoromethyl enhances metabolic stability; chromenopyridine core may improve π-π stacking
1-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-2-oxo-N-(pyrimidin-5-yl)-1,2-dihydropyridine-3-carboxamide Dihydropyridine Oxazole, pyrimidinyl Multi-heterocyclic structure offers conformational flexibility and multi-target potential

Physicochemical Properties

  • Polarity and Solubility: The pyrimidine substituent in the target compound introduces polar N-atoms, likely improving aqueous solubility compared to the lipophilic 4-methoxyphenethyl analog .
  • Metabolic Stability: Electron-withdrawing groups (e.g., trifluoromethyl) in chromenopyridine derivatives reduce oxidative metabolism, extending half-life . Pyrimidine’s hydrogen-bonding capacity may improve target retention but could also increase susceptibility to enzymatic degradation.

Biological Activity

The compound 2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide is a derivative of the chromene family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its cytotoxic properties against various cancer cell lines and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C21H16N4O4C_{21}H_{16}N_{4}O_{4}, with a molecular weight of approximately 388.4 g/mol. The structure includes a chromene core, which is known for its reactivity and biological significance. The presence of the pyrimidine moiety is particularly noteworthy as it can enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chromene derivatives with pyrimidine-containing reagents. This method allows for the introduction of the pyrimidine group, which is crucial for the compound's biological activity.

Cytotoxic Properties

Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The following table summarizes key findings regarding its cytotoxic activity:

Cell Line IC50 (µM) Comparison to Cisplatin
Human Pancreas Adenocarcinoma (DAN-G)1.97Comparable
Human Lung Carcinoma (A-427)1.66Slightly lower
Human Cervix Cancer (SISO)4.09Lower
Human Urinary Bladder Carcinoma (RT-4)3.21Comparable

The data indicates that this compound exhibits significant cytotoxicity, often comparable to or slightly less than cisplatin, a well-known chemotherapy drug .

The mechanism by which this compound exerts its cytotoxic effects may involve several pathways:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, a critical pathway for effective cancer therapy.
  • Inhibition of Cell Proliferation : By interfering with cellular signaling pathways, it can hinder the growth and division of cancer cells.
  • Targeting Specific Enzymes : The pyrimidine moiety could facilitate interactions with specific enzymes involved in cancer cell metabolism.

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical settings:

  • A study involving human lung carcinoma cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, suggesting its potential as a therapeutic agent in lung cancer treatment.
  • Another investigation highlighted its ability to sensitize resistant cancer cell lines to conventional therapies, indicating a possible role as an adjuvant treatment.

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